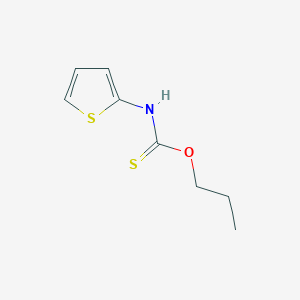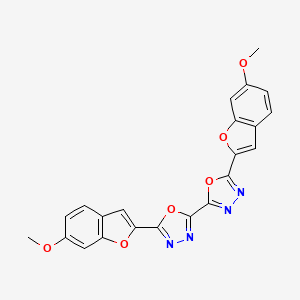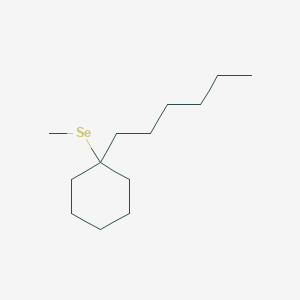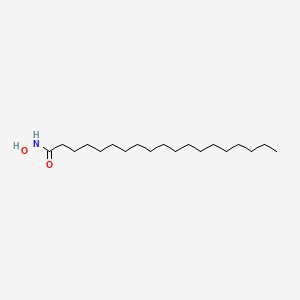
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C17H30ClN. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-benzyl-N-butyl-N-ethylamine with butyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-Benzyl-N-butyl-N-ethylbutan-1-aminium hydroxide .
Scientific Research Applications
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is used in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of cleaning agents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride involves its interaction with cell membranes. As a surfactant, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant and in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar in structure but with different alkyl groups attached to the nitrogen atom.
N-tert-Butylbenzenesulfinimidoyl chloride: Another quaternary ammonium compound with different functional groups
Uniqueness
N-Benzyl-N-butyl-N-ethylbutan-1-aminium chloride is unique due to its specific combination of benzyl, butyl, and ethyl groups attached to the nitrogen atom. This unique structure imparts specific surfactant properties that are valuable in various applications .
Properties
CAS No. |
61241-03-0 |
|---|---|
Molecular Formula |
C17H30ClN |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
benzyl-dibutyl-ethylazanium;chloride |
InChI |
InChI=1S/C17H30N.ClH/c1-4-7-14-18(6-3,15-8-5-2)16-17-12-10-9-11-13-17;/h9-13H,4-8,14-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FBRKMAPZDDBCHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CC)(CCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)


![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)



![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

